Cas no 1187927-01-0 ((R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride)

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is a chiral pyrrolidine derivative commonly used as a key intermediate in pharmaceutical synthesis. Its rigid pyrrolidine scaffold and functionalized amino and carboxyl groups make it valuable for constructing bioactive molecules, particularly in drug discovery targeting neurological and cardiovascular disorders. The dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous reaction conditions. The (R)-enantiomer ensures stereoselectivity in asymmetric synthesis, critical for developing enantiopure therapeutics. This compound is often employed in peptide modifications and as a building block for small-molecule inhibitors. High-purity grades are available to meet stringent research and industrial requirements.
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride structure
1187927-01-0 structure
Product name:(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
CAS No:1187927-01-0
MF:C6H14Cl2N2O2
MW:217.093559741974
MDL:MFCD11858527
CID:4771224

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
    • 8925AH
    • SB31106
    • (R)-2-(3-Aminopyrrolidin-1-yl)acetic acid dihydrochloride
    • 2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid dihydrochloride
    • MDL: MFCD11858527
    • Inchi: 1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m1../s1
    • InChI Key: FHQISJCBOKLZMP-ZJIMSODOSA-N
    • SMILES: Cl.Cl.OC(CN1CC[C@H](C1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Topological Polar Surface Area: 66.6

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-5g
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
5g
¥34958.27 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-100mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
100mg
¥1853.72 2025-01-20
eNovation Chemicals LLC
Y1122653-250mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 95%
250mg
$370 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-1g
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
1g
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-5g
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
5g
33904.74CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-50mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
50mg
1322.95CNY 2021-05-07
eNovation Chemicals LLC
Y1122653-50mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 95%
50mg
$190 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-250mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
250mg
¥2841.78 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0064S-50mg
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
1187927-01-0 97%
50mg
¥1364.05 2025-01-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512459-500mg
(R)-2-(3-aminopyrrolidin-1-yl)acetic acid dihydrochloride
1187927-01-0 98%
500mg
¥6517.00 2024-08-09

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride Related Literature

Additional information on (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride

Introduction to (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride (CAS No. 1187927-01-0)

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. With the CAS number 1187927-01-0, this compound has garnered attention due to its unique structural properties and potential therapeutic benefits. This article delves into the compound's chemical characteristics, its role in modern research, and its implications for future medical advancements.

The molecular structure of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride consists of a pyrrolidine ring substituted with an amino group at the 3-position and an acetic acid moiety, which is further stabilized by dihydrochloride salts. This configuration imparts specific chemical reactivity and solubility properties, making it a valuable intermediate in synthetic chemistry. The stereochemistry of the compound, particularly the (R) configuration, plays a crucial role in its biological activity and interaction with target enzymes or receptors.

In recent years, there has been a surge in research focused on developing novel pharmacological agents that leverage the unique properties of heterocyclic compounds. Pyrrolidine derivatives, such as (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride, have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The amino group at the 3-position of the pyrrolidine ring provides a site for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

One of the most compelling aspects of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is its potential as a scaffold for drug discovery. Researchers have utilized this compound to develop inhibitors targeting enzymes involved in critical metabolic pathways. For instance, studies have explored its derivatives as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The dihydrochloride salt form enhances the compound's stability and bioavailability, making it more suitable for preclinical and clinical trials.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of pyrrolidine-based compounds due to their favorable pharmacokinetic profiles. The structural flexibility of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride allows chemists to modify various functional groups while maintaining biological activity. This adaptability has led to the development of several lead compounds that are currently undergoing further investigation in clinical settings.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for new drug candidates. Computational models have been employed to predict the binding affinity and interactions of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride with biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental efforts, leading to more efficient development pipelines.

The synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve enantiopure forms of the compound. These techniques are essential for producing pharmaceutical-grade materials that meet stringent regulatory requirements.

The role of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride in medicinal chemistry extends beyond its use as a building block for drug discovery. It has also been investigated as a tool compound in biochemical assays aimed at understanding enzyme mechanisms and identifying new therapeutic targets. Its unique structural features make it an ideal candidate for probing interactions within complex biological systems.

The future prospects for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride are promising, with ongoing research focusing on expanding its applications in various therapeutic areas. As our understanding of disease mechanisms continues to evolve, new opportunities will arise for leveraging this compound's potential benefits. Collaborative efforts between academia and industry are likely to drive innovation and lead to novel treatments that improve patient outcomes.

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(CAS:1187927-01-0)(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride
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